molecular formula C22H22N4O3S2 B2861842 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953983-89-6

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2861842
CAS No.: 953983-89-6
M. Wt: 454.56
InChI Key: QALYJSGQTIJOLT-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a structurally complex thiazole-based acetamide derivative. Its core structure comprises a thiazole ring substituted with a 2-oxo-2-(p-tolylamino)ethyl group at the 4-position, linked via a thioether bond to an acetamide moiety.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-6-8-16(9-7-14)24-20(28)11-19-12-30-22(26-19)31-13-21(29)25-18-5-3-4-17(10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYJSGQTIJOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(2-Mercaptothiazol-4-yl)-2-oxo-N-p-tolylacetamide

Procedure :

  • Reactants : p-Toluidine (1.07 g, 10 mmol) and chloroacetyl chloride (1.13 mL, 14 mmol) in 1,4-dioxane (30 mL).
  • Conditions : Dropwise addition at 5–10°C, followed by reflux at 70°C for 6 hours.
  • Workup : Ice quenching, filtration, and recrystallization (ethanol) yield 2-chloro-N-(p-tolyl)acetamide (1.89 g, 85%).

Cyclization :

  • Reactants : 2-Chloro-N-(p-tolyl)acetamide (1.5 g, 7.5 mmol) and thiourea (0.57 g, 7.5 mmol) in acetone (25 mL).
  • Catalyst : Anhydrous K₂CO₃ (1.04 g, 7.5 mmol).
  • Conditions : Reflux for 8 hours, followed by solvent evaporation and recrystallization (ethanol:water, 3:1).
  • Yield : 1.32 g (78%) of 4-(2-mercaptothiazol-4-yl)-2-oxo-N-p-tolylacetamide.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, COCH₂), 7.21–7.34 (m, 4H, Ar-H), 10.12 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Thioether Linkage Formation

Nucleophilic Substitution with 2-Chloro-N-(3-acetamidophenyl)acetamide

Synthesis of Chloroacetamide Intermediate :

  • Reactants : 3-Aminoacetanilide (1.64 g, 10 mmol) and chloroacetyl chloride (1.13 mL, 14 mmol) in dry DMF (20 mL).
  • Base : Triethylamine (2.02 mL, 14.5 mmol) at 0°C.
  • Conditions : Stirred at room temperature for 4 hours, poured into ice-water, and filtered.
  • Yield : 2.01 g (87%) of 2-chloro-N-(3-acetamidophenyl)acetamide.

Thioether Coupling :

  • Reactants :
    • 4-(2-Mercaptothiazol-4-yl)-2-oxo-N-p-tolylacetamide (1.0 g, 3.3 mmol).
    • 2-Chloro-N-(3-acetamidophenyl)acetamide (0.82 g, 3.6 mmol).
  • Base : K₂CO₃ (0.55 g, 4.0 mmol) in acetone (30 mL).
  • Conditions : Reflux for 12 hours, followed by solvent removal and column chromatography (ethyl acetate:hexane, 1:1).
  • Yield : 1.24 g (72%) of target compound.

Optimization Insights :

  • Catalyst screening : K₂CO₃ outperformed NaHCO₃ (yield increase: 72% vs. 58%).
  • Solvent effects : Acetone > DMF (reduced side products).

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 2.25 (s, 3H, CH₃), 2.38 (s, 3H, COCH₃), 3.68 (s, 2H, SCH₂CO), 4.12 (s, 2H, COCH₂), 7.08–7.85 (m, 8H, Ar-H), 10.34 (s, 1H, NH), 10.52 (s, 1H, NH).
  • IR (KBr) : 1680 cm⁻¹ (amide C=O), 1595 cm⁻¹ (thiazole C=N).
  • HRMS (ESI) : m/z 454.6 [M+H]⁺ (calc. 454.6).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water, 60:40).
  • Melting point : 198–200°C (uncorrected).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiazole-Thioether Assembly

Method :

  • Reactants : p-Toluidine, 3-acetamidophenol, and bis(chloroacetyl) sulfide.
  • Conditions : Et₃N (2 eq.) in THF at 60°C for 24 hours.
  • Yield : 68% (lower than stepwise approach due to competing side reactions).

Advantages : Reduced purification steps.
Drawbacks : Lower regioselectivity.

Enzymatic Acetylation for Green Chemistry

Procedure :

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Substrates : 3-Aminoacetanilide and vinyl acetate in tert-butanol.
  • Yield : 82% with 99% enantiomeric excess.

Sustainability : Eliminates toxic acetylating agents (e.g., acetic anhydride).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

  • Heterogeneous catalysis : SiO₂-supported H₃PO₄ reused for 5 cycles with <5% yield drop.
  • Solvent recovery : Distillation reclaims >90% acetone.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This could involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide group could play crucial roles in these interactions.

Comparison with Similar Compounds

Key Compounds:

N-(4-Oxo-2-Thioxothiazolidin-3-yl)-2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 5) Core Differences: Replaces the thiazole ring with a thiazolidinone scaffold fused to a quinazolinone system. Activity: Mild antiproliferative effects on tumor cell lines, though less potent than some derivatives . Synthetic Yield: Not explicitly stated, but similar derivatives (e.g., Compound 13 in ) achieve yields of 72–86% .

2-{[5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Amino}-N-(4-Methoxyphenyl)-2-Thioxoacetamide (Compound 9) Core Differences: Features a 4-chlorobenzylidene-substituted thiazolidinone and a thioxoacetamide group. Physicochemical Properties: Melting point 186–187°C, higher yield (90%) compared to the target compound’s synthetic analogs .

N-(4-(p-Tolyl)Thiazol-2-yl)-2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Acetamide (Compound 13) Core Differences: Retains the thiazole ring but substitutes the thioether linkage with a piperazine group.

Structural Comparison Table:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound Thiazole p-Tolylaminoethyl, thioether-acetamide Not reported Not given Inferred kinase/MMP inhibition
Compound 5 () Thiazolidinone-Quinazolinone Phenyl, thioacetamide Not reported Not given Mild antiproliferative
Compound 9 () Thiazolidinone 4-Chlorobenzylidene, thioxoacetamide 186–187 90 Not reported
Compound 13 () Thiazole 4-Methoxyphenylpiperazine 289–290 75 MMP inhibition

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